molecular formula C18H17Cl2NO4 B4033007 3-[(2,5-dichlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one

3-[(2,5-dichlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one

Cat. No.: B4033007
M. Wt: 382.2 g/mol
InChI Key: RNFSNTKCUCRPEW-VOTSOKGWSA-N
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Description

3-[(2,5-dichlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one is a useful research compound. Its molecular formula is C18H17Cl2NO4 and its molecular weight is 382.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.0534634 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Optical Properties Research into polymers bearing oligothiophene on the nitrogen atom through an alkylene spacer, involving similar chemical strategies to those that might be used in synthesizing compounds like 3-[(2,5-dichlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one, has shown controlled polymerization processes and interesting optical properties. These polymers exhibit significant π-stacked interactions between oligothiophene chromophores, influencing their emission characteristics, which may be relevant for applications in optoelectronic devices (Takagi et al., 2013).

Analytical Applications Amino-functionalized polymers have been developed for environmental sampling, such as the headspace solid-phase microextraction of chlorophenols, utilizing sol-gel technology. This methodology could be adapted for the extraction and analysis of various environmental contaminants, suggesting potential analytical applications for derivatives of the compound (Bagheri et al., 2008).

Molecular Structure and Chemical Analysis Studies on the molecular structure, FT-IR, NBO, HOMO and LUMO, and MEP of related compounds have been conducted to understand their electronic properties and molecular interactions. Such analyses provide a foundation for exploring the electronic, optical, and reactivity characteristics of similar compounds, which could be relevant for material science and chemical sensing applications (Mary et al., 2015).

Antimicrobial Activities Research into the synthesis and evaluation of new compounds with potential antimicrobial activities is ongoing. For instance, novel thiazolidinone and acetidinone derivatives have been synthesized and screened for antimicrobial properties, demonstrating the continuous interest in developing new antimicrobial agents. Similar structural analogs, including this compound, may also hold potential in this area (Mistry et al., 2009).

Properties

IUPAC Name

(E)-3-(2,5-dichloroanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4/c1-23-16-8-11(9-17(24-2)18(16)25-3)15(22)6-7-21-14-10-12(19)4-5-13(14)20/h4-10,21H,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFSNTKCUCRPEW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CNC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2,5-dichlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
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3-[(2,5-dichlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
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3-[(2,5-dichlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
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3-[(2,5-dichlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
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3-[(2,5-dichlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
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3-[(2,5-dichlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.